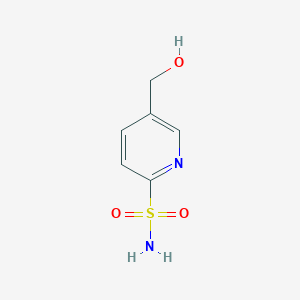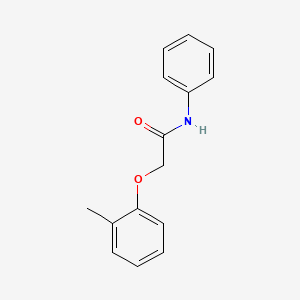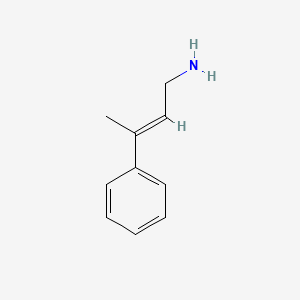![molecular formula C28H28N4O7 B15096427 4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide](/img/structure/B15096427.png)
4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide” is a complex organic molecule that combines two distinct chemical structures. The first part, 4-anilino-2,3-dihydroxy-4-oxobutanoic acid, is an anilide derivative with potential applications in various fields. The second part, 6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide, is a naphthalenecarboxamide derivative known for its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- 4-anilino-2,3-dihydroxy-4-oxobutanoic acid:
- This compound can be synthesized through enzymatic amide bond formation using an acyltransferase from Mycobacterium smegmatis. The reaction involves 1 M aniline, 1 equivalent of anhydride, and 1 mg/mL of the enzyme, resulting in a high conversion rate of 90% within 1 hour .
- 6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide:
- Industrial production methods for these compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and green chemistry approaches is becoming increasingly popular to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation:
- Substitution:
- Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
- Common reagents include anhydrides, acyltransferases, and various catalysts. Reaction conditions often involve controlled temperatures, pH levels, and solvent systems to optimize the reaction rates and yields.
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-anilino-2,3-dihydroxy-4-oxobutanoic acid can lead to various oxidized derivatives.
Scientific Research Applications
Chemistry:
- These compounds are used as intermediates in organic synthesis and as building blocks for more complex molecules.
- The naphthalenecarboxamide derivative has shown potential in biological applications due to its ability to interact with specific molecular targets.
- Both compounds have potential therapeutic applications. The naphthalenecarboxamide derivative, in particular, has been studied for its biological activities, including antimicrobial and anti-inflammatory properties .
- These compounds are used in the development of new materials and as additives in various industrial processes.
Mechanism of Action
- The mechanism of action for these compounds involves their interaction with specific molecular targets. For example, the naphthalenecarboxamide derivative can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds:
- Similar compounds include other anilide and naphthalenecarboxamide derivatives, such as 4-(4-hydroxyanilino)-4-oxobutanoic acid and 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide .
- The uniqueness of these compounds lies in their specific chemical structures, which confer distinct reactivity and biological activities. The combination of an anilide and a naphthalenecarboxamide moiety in a single molecule provides a versatile platform for various applications.
Properties
Molecular Formula |
C28H28N4O7 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H17N3O2.C10H11NO5/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21;12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h2-5,8-11,23H,6-7H2,1H3,(H,19,22);1-5,7-8,12-13H,(H,11,14)(H,15,16) |
InChI Key |
BJFCREFPYFGAOP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O.C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B15096357.png)

![Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate](/img/structure/B15096369.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine](/img/structure/B15096381.png)



![6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid](/img/structure/B15096412.png)

![2-amino-1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15096418.png)
![Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate](/img/structure/B15096426.png)
![2-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B15096429.png)
